molecular formula C25H30N4O4 B11153836 6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide

6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide

Cat. No.: B11153836
M. Wt: 450.5 g/mol
InChI Key: BFZDMHMFHHQCAQ-UHFFFAOYSA-N
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Description

6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide is a complex organic compound that features an indole core, a piperazine ring, and multiple methoxy groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the methoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Piperazine Ring: This step often involves the reaction of the indole derivative with a piperazine compound under basic conditions.

    Attachment of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways involved in mood regulation and other neurological functions.

Comparison with Similar Compounds

6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit various biological activities.

    Piperazine Derivatives: Compounds such as 1-(4-methoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine have similar structural features and are studied for their pharmacological properties.

The uniqueness of 6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

6-methoxy-N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C25H30N4O4/c1-32-20-9-6-19(7-10-20)28-12-14-29(15-13-28)24(30)4-3-11-26-25(31)23-16-18-5-8-21(33-2)17-22(18)27-23/h5-10,16-17,27H,3-4,11-15H2,1-2H3,(H,26,31)

InChI Key

BFZDMHMFHHQCAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC

Origin of Product

United States

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